RS-18286

Neuroendocrinology LHRH/GnRH Antagonists In Vivo Pharmacology

RS-18286 (CAS 109458-76-6) is a defined LHRH antagonist for precise in vivo control of LH suppression (4.3–31.8 h). Its unique compensatory LH pulse frequency response provides a robust endpoint for HPG axis studies. Ideal for neuroendocrine research requiring temporal control and LH/FSH selectivity.

Molecular Formula C74H101Cl2N17O14
Molecular Weight 1523.6 g/mol
CAS No. 109458-76-6
Cat. No. B1680056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-18286
CAS109458-76-6
Synonyms1-N-Ac-(4-Cl-Phe)-2-(4-Cl-Phe)-3-Trp-6-Et2-hArg-10-Ala-LHRH
GnRH, N-Ac-4-Cl-Phe(1)-(4-Cl-Phe)(2)-Trp(3)-Et2-hArg(6)-Ala(10)-
LHRH, N-Ac-4-Cl-Phe(1)-(4-Cl-Phe)(2)-Trp(3)-Et2-hArg(6)-Ala(10)-
LHRH, N-acetyl-4-chlorophenylalanyl(1)-(4-chlorophenylalanyl)(2)-tryptophyl(3)-diethylhomoarginyl(6)-alanine(10)-
RS 18286
RS-18286
Molecular FormulaC74H101Cl2N17O14
Molecular Weight1523.6 g/mol
Structural Identifiers
SMILESCCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(C)(C(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C)C(=O)O)N)NCC
InChIInChI=1S/C74H101Cl2N17O14/c1-7-81-73(82-8-2)84-32-12-11-16-52(77)63(98)88-57(35-42(3)4)65(100)87-55(18-13-33-83-72(79)80)68(103)92-34-14-19-61(92)70(105)93(74(6,71(106)107)62(97)56(86-43(5)95)37-45-22-28-49(76)29-23-45)69(104)59(38-46-24-30-50(96)31-25-46)90-67(102)60(41-94)91-66(101)58(39-47-40-85-54-17-10-9-15-51(47)54)89-64(99)53(78)36-44-20-26-48(75)27-21-44/h9-10,15,17,20-31,40,42,52-53,55-61,85,94,96H,7-8,11-14,16,18-19,32-39,41,77-78H2,1-6H3,(H,86,95)(H,87,100)(H,88,98)(H,89,99)(H,90,102)(H,91,101)(H,106,107)(H4,79,80,83)(H2,81,82,84)/t52-,53-,55+,56-,57+,58-,59+,60+,61+,74+/m1/s1
InChIKeyHSSQTRIHWGSBEN-JWSUZFETSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS-18286 (CAS 109458-76-6): Procurement Guide for a Potent LHRH Antagonist with Quantified In Vivo Duration


RS-18286 (CAS 109458-76-6) is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH; also known as gonadotropin-releasing hormone, GnRH) [1]. It functions as a potent, competitive antagonist at the pituitary LHRH receptor, thereby blocking the action of endogenous LHRH and suppressing the secretion of luteinizing hormone (LH) and downstream gonadal steroids [1]. While classified with modern clinical antagonists like Cetrorelix and Degarelix, RS-18286 is a key research tool with a unique and quantitatively defined in vivo profile characterized in a seminal 1987 study, which remains its primary source of differentiation [1].

Why Generic Substitution Fails: Quantified In Vivo Duration and Neuroendocrine Feedback Differentiate RS-18286


The LHRH antagonist class is not functionally homogeneous. Key differentiators include receptor binding affinity (often reported as IC50), duration of action in vivo, impact on histamine release, and effects on the hypothalamic-pituitary-gonadal (HPG) axis feedback loop. For example, modern clinical antagonists like Degarelix and Cetrorelix are optimized for high affinity (IC50 ~1-3 nM) and low histamine release, while older tools like RS-18286 are defined by their unique in vivo pharmacodynamics [2]. The core quantitative evidence for RS-18286 lies in its precisely defined, dose-dependent duration of LH suppression (4.3h to 31.8h) in a validated in vivo model, a parameter that is not directly interchangeable with in vitro IC50 values and which reveals a specific compensatory neuroendocrine response not universally documented for all antagonists [1]. Substituting RS-18286 with another LHRH antagonist without considering this specific in vivo profile could lead to misinterpretation of experimental results in studies of HPG axis dynamics.

RS-18286: Quantitative Evidence Guide for Scientific Differentiation and Procurement


Dose-Dependent In Vivo Duration of LH Suppression in a Large Animal Model

RS-18286 demonstrates a precisely quantified, dose-dependent duration of LH suppression in vivo. This parameter is a key differentiator from clinical antagonists like Cetrorelix and Degarelix, for which such explicit, graded in vivo duration data in a non-rodent model are not the primary defining characteristic of their research tool profile. The duration of action for RS-18286 is measured in hours, providing a defined window for experimental manipulation [1].

Neuroendocrinology LHRH/GnRH Antagonists In Vivo Pharmacology

Quantified Compensatory Increase in Hypothalamic LHRH Pulse Generator Activity

RS-18286 treatment in rams induced a unique, quantifiable neuroendocrine feedback response: an approximate 2-fold increase in the frequency of LH pulses during the recovery phase [1]. This finding provides direct evidence of a compensatory increase in hypothalamic LHRH pulse generator activity in response to the removal of testosterone negative feedback. This effect is a specific and documented characteristic of RS-18286's in vivo action, distinguishing it from antagonists that may only be characterized by their ability to block the receptor.

Hypothalamic-Pituitary-Gonadal Axis Neuroendocrine Feedback Pulsatile Hormone Secretion

Selective Suppression of LH with No Effect on FSH or Prolactin (PRL)

The pharmacological profile of RS-18286 includes a notable selectivity for LH over FSH and PRL secretion. In the in vivo ram model, while LH secretion was immediately and potently suppressed, plasma levels of FSH and PRL remained unchanged and were not suppressed [1]. This contrasts with the effects of other LHRH antagonists, some of which may show a degree of FSH suppression, and defines a specific and testable in vivo profile.

Gonadotropin Selectivity Pituitary Hormone Secretion LHRH Antagonist Pharmacology

Optimal Research Application Scenarios for RS-18286 Based on Quantified Evidence


In Vivo Studies Requiring a Defined, Dose-Adjustable Window of LH Suppression

RS-18286 is the preferred tool for in vivo experiments where the precise temporal control of LH suppression is required. The dose-dependent duration of action (4.3h, 18.0h, 31.8h) [1] allows researchers to select a dosing regimen that matches the specific experimental timeline, from acute challenges to longer-term blockade, in a large animal model.

Investigating Hypothalamic Feedback and LHRH Pulse Generator Dynamics

The unique, quantified compensatory increase in LH pulse frequency (approximately 2-fold) observed after RS-18286 administration makes it an indispensable reagent for studies focused on the neuroendocrine mechanisms of steroid feedback [1]. This specific response provides a robust and reproducible endpoint for dissecting the central control of reproduction.

Selective Blockade of LH for Differential Gonadotropin Regulation Studies

For experiments requiring the specific suppression of LH without concomitant effects on FSH or PRL, RS-18286 offers a well-characterized profile [1]. This selectivity is essential for research into the distinct regulatory pathways governing LH and FSH synthesis and secretion, or for models where FSH activity must be preserved.

Comparative Pharmacology of Early- vs. Late-Generation LHRH Antagonists

RS-18286 serves as a valuable reference standard for comparative studies. Its in vivo profile, characterized by defined duration and specific neuroendocrine effects, provides a benchmark for evaluating newer LHRH antagonists which are often optimized for different parameters, such as higher receptor affinity (e.g., Cetrorelix IC50 = 1.21 nM , Degarelix IC50 = 3 nM ) or reduced histamine release, but may lack the same depth of in vivo neuroendocrine characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS-18286

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.